Tryptase β Isoform Selectivity: 10-Fold Discrimination Over Other Tryptase Family Members
In a virtual screening campaign of a compound library against modeled structures of all five major mast cell tryptase isoforms (α, β, δ, γ, ε), 3-chloro-4-methylbenzimidamide (the free base of the target compound) emerged as the top-ranked hit for tryptase β (TPSB2). Among 63 compounds exhibiting strong binding to TPSB2, 12 exceeded the docking affinity of the known reference inhibitor, but only the target compound demonstrated over 10-fold selectivity for the β isoform over the other four isoforms [1]. The docking score of −9.395 against tryptase β, combined with the quantitative isoform selectivity window, represents the primary differentiating evidence for this scaffold [1].
| Evidence Dimension | Tryptase isoform binding selectivity (virtual docking) |
|---|---|
| Target Compound Data | 3-Chloro-4-methylbenzimidamide: docking score −9.395 against tryptase β; >10-fold selectivity for tryptase β over tryptases α, δ, γ, ε |
| Comparator Or Baseline | Unsubstituted benzamidine: Kᵢ = 20 μM against tryptase (non-isoform-selective); >10,000-fold weaker than optimized benzamidine-based tryptase inhibitors [2] |
| Quantified Difference | >10-fold selectivity window (target compound) vs. non-selective inhibition (unsubstituted benzamidine); docking score −9.395 places the target among the top 12 of 63 virtual hits |
| Conditions | In silico molecular docking against AlphaFold2-predicted structures of human tryptase isoforms α, β, δ, γ, ε (iScience, 2024) |
Why This Matters
Procurement of this compound provides a computationally pre-validated starting point for isoform-selective tryptase β inhibitor development, a selectivity profile not available from unsubstituted benzamidine or regioisomeric analogs.
- [1] Zhang, J. et al. Computational modeling of mast cell tryptase family informs selective inhibitor development. iScience 27, 110739 (2024). View Source
- [2] GLPBIO. Benzamidine (hydrochloride) product information. Notes unsubstituted benzamidine is approximately 10,000-fold weaker than optimized benzamidine-based tryptase inhibitors. View Source
